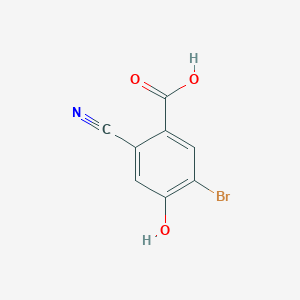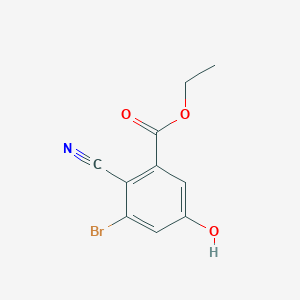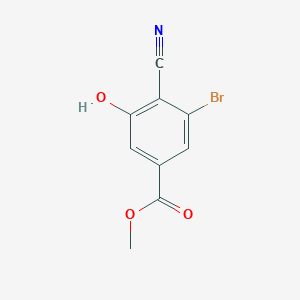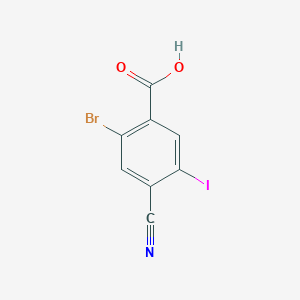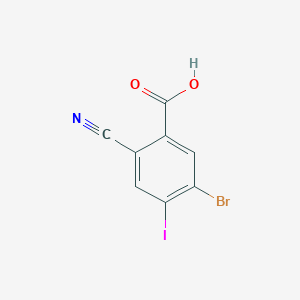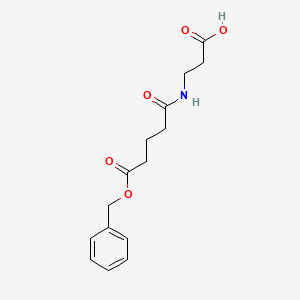
4-(2-Carboxyethylcarbamoyl)butyric acid benzyl ester
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzyl esters like CECB often involves esterification reactions. For instance, triethylamine can mediate esterification reactions between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids . A direct benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation under 1 atm of oxygen can also be used .Chemical Reactions Analysis
Esters like CECB can undergo various reactions. One such reaction is hydrolysis, which is the splitting of the ester with water . This reaction can be catalyzed by either an acid or a base. Acidic hydrolysis is the reverse of esterification, where the ester is heated with a large excess of water containing a strong-acid catalyst . The products are a carboxylic acid and an alcohol . Basic hydrolysis, also known as saponification, produces a carboxylate salt and an alcohol .Aplicaciones Científicas De Investigación
Microbial Production and Industrial Application
4-Hydroxybenzoate and its alkyl esters, structurally similar to 4-(2-Carboxyethylcarbamoyl)butyric acid benzyl ester, have notable applications in the chemical and electrical industries for polymer production, notably for liquid crystal polymers. A marine bacterium, Microbulbifer strain A4B-17, was discovered to biosynthesize 4-Hydroxybenzoate and its esters, indicating the potential of microbial synthesis for such petrochemical products. These compounds, also known as parabens, are extensively utilized as preservatives in the food and cosmetic industries due to their ability to inhibit the growth of yeasts, molds, and gram-positive bacteria (Peng et al., 2006).
Biodegradation and Environmental Impact
The environmental fate and biodegradation of ester compounds, including the likes of 4-(2-Carboxyethylcarbamoyl)butyric acid benzyl ester, are crucial for understanding their impact. For instance, certain hyaluronic acid derivatives like its ethyl and benzyl esters have been studied for their stability against hyaluronidase, an enzyme involved in their biodegradation. These studies inform the stability and longevity of such materials in medical applications like drug release matrices or wound dressings (Zhong et al., 1994).
Analytical and Monitoring Methods
Understanding the presence and concentration of ester compounds, including those structurally related to 4-(2-Carboxyethylcarbamoyl)butyric acid benzyl ester, in various products and environments is crucial. Advanced analytical techniques like ultra-performance liquid chromatography (UPLC) have been developed for the simultaneous determination of various preservatives, including benzyl alcohol and different hydroxy benzoate esters, in cosmetics. Such analytical advancements are vital for ensuring product safety and regulatory compliance (Wu et al., 2008).
Biochemical Insights and Utility
The biochemistry of ester compounds extends to their interactions with biological molecules and potential therapeutic applications. For example, the catalytic activities of certain enzymes toward benzoates, including hydroxybenzoic acid and its derivatives, provide valuable insights into biochemical pathways and potential biotechnological applications for these compounds (Lim et al., 2002).
Propiedades
IUPAC Name |
3-[(5-oxo-5-phenylmethoxypentanoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c17-13(16-10-9-14(18)19)7-4-8-15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSYZNFJFGIHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCC(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Carboxyethylcarbamoyl)butyric acid benzyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




